molecular formula C18H12N2O3S B12388291 N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide

N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide

Cat. No.: B12388291
M. Wt: 336.4 g/mol
InChI Key: DYMDZGMAYKMYCT-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole ring, a hydroxyphenyl group, and a furan carboxamide moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.

    Introduction of the Hydroxyphenyl Group: This step might involve electrophilic aromatic substitution or coupling reactions.

    Formation of the Furan Ring: The furan ring can be synthesized via cyclization reactions involving appropriate precursors.

    Amidation Reaction: The final step would involve the formation of the carboxamide linkage, typically through the reaction of a carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced under suitable conditions to modify the benzothiazole or furan rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide
  • N-(1,3-benzothiazol-6-yl)-5-(4-methoxyphenyl)furan-2-carboxamide
  • N-(1,3-benzothiazol-6-yl)-5-(4-chlorophenyl)furan-2-carboxamide

Uniqueness

N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. Its hydroxyphenyl group, for example, can participate in hydrogen bonding and other interactions that might not be possible with methoxy or chlorophenyl analogs.

Properties

Molecular Formula

C18H12N2O3S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-6-yl)-5-(4-hydroxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H12N2O3S/c21-13-4-1-11(2-5-13)15-7-8-16(23-15)18(22)20-12-3-6-14-17(9-12)24-10-19-14/h1-10,21H,(H,20,22)

InChI Key

DYMDZGMAYKMYCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=CC4=C(C=C3)N=CS4)O

Origin of Product

United States

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